N,N-Dimethylmethacrylamide
Overview
Description
N,N-Dimethylmethacrylamide (NDMA) is a chemical compound used industrially for the synthesis of polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. Given its widespread use, the chemistry, biochemistry, and safety of NDMA have been extensively studied, highlighting the need for understanding its formation, distribution in food, and its role in human health due to potential exposure from both external sources and the diet (Friedman, 2003).
Synthesis Analysis
NDMA is primarily synthesized through industrial processes for the production of polyacrylamide. The synthesis involves the polymerization of acrylamide, which is an alpha,beta-unsaturated reactive molecule. This process highlights the industrial significance of NDMA, particularly in applications requiring polyacrylamide (Friedman, 2003).
Molecular Structure Analysis
The molecular structure of NDMA features a vinyl group attached to a carbonyl group, making it a reactive compound suitable for various chemical reactions and polymerization processes. This structure underpins its reactivity and utility in synthesizing polyacrylamide (Friedman, 2003).
Chemical Reactions and Properties
NDMA undergoes various chemical reactions due to its conjugated reactive molecule. It can react with asparagine and reducing sugars to form acrylamide in food during high-temperature processing, a process of significant interest due to the potential health implications of acrylamide in the diet (Friedman, 2003).
Physical Properties Analysis
The physical properties of NDMA, such as its high water solubility, influence its behavior in industrial applications and environmental distribution. These properties are essential for its use in water treatment processes and its mobility and persistence in the environment (Friedman, 2003).
Chemical Properties Analysis
NDMA's chemical properties, particularly its potential for bioaccumulation and interaction with biological molecules, are critical in assessing its safety and environmental impact. Understanding the chemical behavior of NDMA is crucial for developing strategies to mitigate potential adverse effects on human health and the environment (Friedman, 2003).
Scientific Research Applications
Hydrogel Development for Biomedical Applications
N,N-Dimethylmethacrylamide (DMAAm) has been utilized in the synthesis of smart hydrogels with shape memory properties, showing potential for various biomedical applications. The hydrogel, created from DMAAm and a crystalline monomer, demonstrates high mechanical strength and a high refractive index, making it suitable for use in the biomedical field due to its transparency and elasticity (Kabir et al., 2014).
Role in Polymer Science
DMAAm has been a key component in the study of polyacrylamide superabsorbent polymers. These polymers, when used as internal curing agents in well cement, can significantly reduce autogenous shrinkage. The combination of polyacrylamide/bentonite/DMAAm has shown effective performance in stabilizing well cement, owing to its ability to resist reactions between hydroxyl ions and acylamino groups (Liu et al., 2016).
Chemical Reactivity and Synthesis
DMAAm has been integral in the development of new synthetic methodologies. It serves as a building block for a diverse range of heterocyclic and fused heterocyclic derivatives. These compounds have been of interest due to their potential biological applications, highlighting the versatility of DMAAm in synthetic organic chemistry (Gaber et al., 2017).
Polymerization Studies
Research on the stereospecific, coordinative-anionic polymerization of acrylamides, including DMAAm, has provided insights into the polymerization mechanisms and potential applications. These studies have contributed to the understanding of how these polymers can be precisely controlled, impacting the production of materials with specific properties (Mariott & Chen, 2005).
Photopolymerization for Drug Delivery
DMAAm-based polymers have been synthesized using photoinduced electron transfer–reversible addition–fragmentation chain transfer aqueous dispersion polymerizations. This scalable synthesis method has potential applications in drug delivery, demonstrating the adaptability of DMAAm in creating polymer nanoparticles for medical applications (Zaquen et al., 2019).
Radiation-Induced Polymerization
Studies on radiation-initiated polymerization of DMAAm in an aqueous medium have shown that this process follows first-order kinetics. This research is significant for the understanding of polymer formation under radiation, which can be applied in various industrial processes (Bhattcharya et al., 2000).
Future Directions
DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for DMAA-based materials.
properties
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30220052 | |
Record name | N,N-Dimethylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylmethacrylamide | |
CAS RN |
6976-91-6 | |
Record name | Dimethylmethacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylmethacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6976-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylmethacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylmethacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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